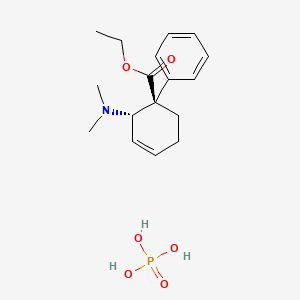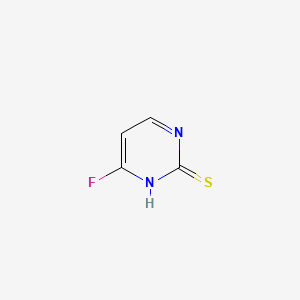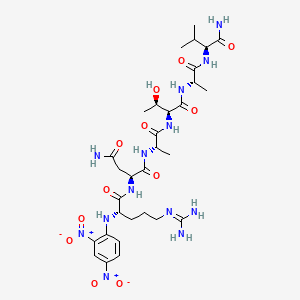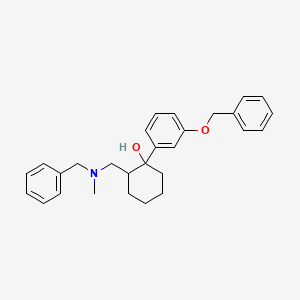
2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol is a complex organic compound that features a cyclohexanol core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol typically involves multi-step organic reactions. One possible route could involve the initial formation of the cyclohexanol core, followed by the introduction of the benzyl and methylamino groups through nucleophilic substitution reactions. The benzyloxy group can be introduced via etherification reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the alcohol group to a ketone or carboxylic acid.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ketone back to an alcohol.
Substitution: Nucleophilic substitution reactions can be used to introduce or replace functional groups on the cyclohexanol core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and bases (e.g., NaOH) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce a secondary alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-((Benzyl(methyl)amino)methyl)-1-phenylcyclohexanol
- 2-((Benzyl(methyl)amino)methyl)-1-(3-methoxyphenyl)cyclohexanol
Uniqueness
The uniqueness of 2-((Benzyl(methyl)amino)methyl)-1-(3-(benzyloxy)phenyl)cyclohexanol lies in its specific functional groups and their arrangement, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]-1-(3-phenylmethoxyphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO2/c1-29(20-23-11-4-2-5-12-23)21-26-15-8-9-18-28(26,30)25-16-10-17-27(19-25)31-22-24-13-6-3-7-14-24/h2-7,10-14,16-17,19,26,30H,8-9,15,18,20-22H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJCIZFBMVJQHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1(C2=CC(=CC=C2)OCC3=CC=CC=C3)O)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
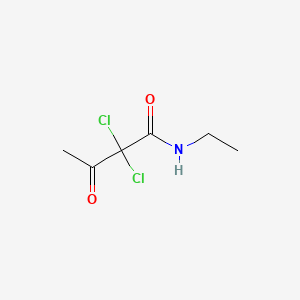
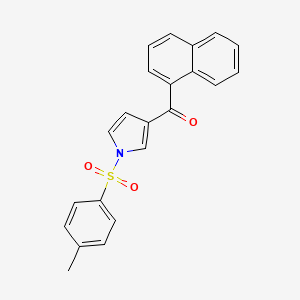

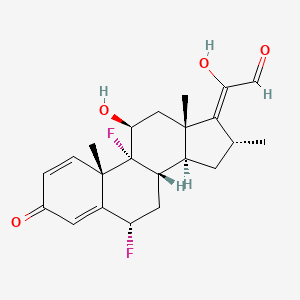


![2-[(Z)-pent-1-enyl]pyridine](/img/structure/B585123.png)
![2H-Isoxazolo[4,5-f]indole](/img/structure/B585125.png)
